Product packaging for N-(2-Aminophenyl)acetamide(Cat. No.:CAS No. 34801-09-7)

N-(2-Aminophenyl)acetamide

Cat. No.: B182732
CAS No.: 34801-09-7
M. Wt: 150.18 g/mol
InChI Key: MPXAYYWSDIKNTP-UHFFFAOYSA-N
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Description

Significance as a Research Scaffold and Intermediate

The utility of N-(2-aminophenyl)acetamide as a research scaffold stems from its ability to participate in a variety of chemical transformations. It serves as a crucial starting material for the synthesis of numerous heterocyclic compounds, which are integral to medicinal chemistry and materials science. wikipedia.orgsolubilityofthings.com The presence of the amino and acetamido groups allows for the construction of diverse molecular architectures.

One of the notable applications of this compound is as a bidentate directing group in transition metal-catalyzed reactions. For instance, it has been effectively used in palladium-catalyzed C-H activation reactions, facilitating the selective functionalization of otherwise unreactive C-H bonds. uu.edu This capability is highly valuable for the efficient synthesis of complex molecules.

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula C8H10N2O
Molar Mass 150.18 g/mol wikipedia.org
Appearance Solid wikipedia.org
Melting Point 133-137 °C wikipedia.org
Boiling Point 271.72 °C wikipedia.org

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695), acetone, and chloroform. solubilityofthings.com |

Overview of Historical and Contemporary Research Trajectories

Historically, research involving this compound has focused on its role as a precursor for the synthesis of dyes and pigments. wikipedia.org Its derivatives have been utilized in the production of various colorants. wikipedia.org A common synthetic route to this compound involves the catalytic hydrogenation of 2-nitroacetanilide. wikipedia.org

Contemporary research has expanded the applications of this compound significantly, particularly in the field of medicinal chemistry. It is a key intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic activities. solubilityofthings.com For example, derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and analgesic agents. nih.govsciensage.info

Recent studies have highlighted its use in the synthesis of benzimidazoles and other complex heterocyclic systems. wikipedia.org For instance, researchers have synthesized novel compounds by reacting this compound with other molecules to create structures with potential biological activity. researchgate.netacs.org Furthermore, its role as a directing group in palladium-catalyzed ortho-arylation of benzamides has been a significant area of modern research, enabling the synthesis of biologically important biaryl scaffolds. uu.eduresearchgate.netacs.org

Table 2: Research Applications of this compound Derivatives

Research Area Application/Finding Reference
Medicinal Chemistry Synthesis of potential anticancer agents. uomphysics.netresearchgate.net
Synthesis of compounds with anti-inflammatory and analgesic properties. nih.govsciensage.info
Synthesis of urease inhibitors. acs.org
Synthesis of Ebola virus entry inhibitors. nih.gov
Organic Synthesis Starting material for the synthesis of 2-methylbenzimidazole. wikipedia.org
Used in the synthesis of azobenzothiazole dyes. wikipedia.org
Employed as a bidentate directing group in Pd-catalyzed ortho-arylation. uu.eduresearchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B182732 N-(2-Aminophenyl)acetamide CAS No. 34801-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MPXAYYWSDIKNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043854
Record name 2-Aminoacetanilide
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34801-09-7, 555-48-6
Record name o-Aminoacetanilide
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Record name 2-Aminoacetanilide
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Record name 2'-Aminoacetanilide
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Advanced Synthetic Methodologies for N 2 Aminophenyl Acetamide and Its Derivatives

Direct Synthesis Routes and Optimization Studies

The direct synthesis of N-(2-Aminophenyl)acetamide and its derivatives can be achieved through several efficient pathways. Key methods include the condensation of 1,2-diaminobenzene with carboxylic acids and the reduction of nitro precursors, with reaction conditions optimized for yield and purity.

A primary route to this compound derivatives involves the direct condensation of 1,2-diaminobenzene (o-phenylenediamine) with a suitable carboxylic acid or its activated form. nih.govuomphysics.net This acylation reaction selectively targets one of the amino groups of the diamine. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (B32628) is accomplished by reacting 1,2-diaminobenzene with ethyl 2-(2-isopropylphenoxy)acetic acid. uomphysics.netresearchgate.net The reaction is typically performed in a dry organic solvent and often requires a coupling agent and a base to facilitate the amide bond formation. uomphysics.net The selectivity of the mono-acylation is a critical aspect of this synthetic strategy. This method is also employed for the synthesis of more complex derivatives where o-phenylenediamine (B120857) is condensed with various functionalized carboxylic acids in the presence of coupling agents like TBTU or HATU. rsc.orgnih.gov

A study by Sharma et al. (2019) provides a detailed example of this condensation for a specific derivative, outlining the precise conditions used. uomphysics.netresearchgate.net

Table 1: Reaction Conditions for Condensation Synthesis of an this compound Derivative

Parameter Condition Source
Reactants Ethyl 2-(2-isopropylphenoxy) acetic acid, 1,2-Diaminobenzene uomphysics.net
Solvent Dry Dichloromethane (DCM) uomphysics.net
Base Lutidine uomphysics.net
Coupling Agent TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) uomphysics.net
Temperature Addition of TBTU at 0-5 °C uomphysics.net

| Yield | 80% | uomphysics.net |

This table illustrates an example of a specific derivative's synthesis, highlighting the common reagents and conditions for the condensation method.

An alternative and widely used method for preparing this compound is the catalytic hydrogenation of 2-nitroacetanilide. wikipedia.org This reduction reaction efficiently converts the nitro group (-NO2) on the aromatic ring to a primary amine (-NH2) while leaving the acetamide group intact. The process typically employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. wikipedia.org This method is a clean and effective way to produce the desired compound with high yields. wikipedia.orgprepchem.com The principle of reducing a nitro group to an amine is a fundamental transformation in organic synthesis, and its application here provides a reliable pathway from readily available nitroaromatic compounds. vulcanchem.comwikipedia.org For example, a similar process reduces 2-methoxy-5-nitroacetanilide to 3-acetamido-4-methoxyaniline using a platinum catalyst (PtO2). prepchem.com

The efficiency of amide bond formation in condensation reactions is highly dependent on the choice of coupling agents and solvents. Coupling agents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

Commonly used coupling agents in the synthesis of this compound derivatives include:

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): This reagent is effective in promoting the condensation between a carboxylic acid and 1,2-diaminobenzene, often used in conjunction with a non-nucleophilic base like lutidine or diisopropylethylamine (DIPEA). uomphysics.netnih.gov

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Similar to TBTU, HATU is a highly efficient coupling agent for forming amide bonds, particularly in complex syntheses. rsc.orgnih.gov

CDI (N,N'-Carbonyldiimidazole): This agent is another option for activating carboxylic acids in amidation reactions. nih.gov

The choice of solvent is also critical. Aprotic solvents are generally preferred to avoid side reactions.

Dichloromethane (DCM): A common solvent due to its inertness and ability to dissolve a wide range of organic compounds. nih.govuomphysics.net

Dimethylformamide (DMF): A polar aprotic solvent often used when higher temperatures or better solubility for polar reactants is required. rsc.orgnih.gov

1,4-Dioxane: Used as a solvent in reflux reactions, often with a base like triethylamine (B128534) (TEA). sciensage.info

Table 2: Examples of Coupling Agents and Solvents in Amide Synthesis

Coupling Agent/Base Solvent Application Context Source
TBTU, Lutidine Dichloromethane (DCM) Synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide uomphysics.net
HATU, DIPEA Dimethylformamide (DMF) Condensation with o-phenylenediamine for complex derivatives rsc.org
Triethylamine (TEA) 1,4-Dioxane Reflux synthesis of acetamide derivatives sciensage.info

This interactive table summarizes various reagent systems used in the synthesis of this compound and its derivatives.

This compound as a Precursor for Complex Organic Architectures

The strategic placement of the ortho-amino and acetamido groups makes this compound a valuable building block for synthesizing more complex molecules, particularly heterocyclic systems and dyes. wikipedia.org

The 1,2-disubstituted aromatic ring of this compound is an ideal scaffold for constructing fused heterocyclic rings through intramolecular cyclization reactions.

Benzimidazoles: this compound serves as a direct precursor for the synthesis of 2-substituted benzimidazoles. wikipedia.org For example, the reaction of this compound with an appropriate reagent can lead to the formation of a benzimidazole (B57391) ring. One documented method involves the cyclization to form 2-methylbenzimidazole. wikipedia.org A more advanced synthesis uses carbon dioxide and a ruthenium catalyst (RuCl2(dppe)2) to achieve the cyclization of 2'-aminoacetanilide into a benzimidazole structure. wikipedia.org

Benzoxazoles and Thiazoles: While direct synthesis from this compound is less commonly cited, the underlying structure is analogous to precursors used for benzoxazoles and benzothiazoles. For instance, related compounds like N-(2-hydroxyphenyl)-acetamide undergo cyclization to form benzoxazoles. mdpi.com The synthesis of various thiazole (B1198619) derivatives often incorporates an acetamide moiety, demonstrating the compatibility of this functional group within synthetic schemes for these heterocycles. acs.orgwiley.com

This compound is a key starting material for a class of azo dyes known as azobenzothiazole dyes. wikipedia.orgsigmaaldrich.com In this application, it acts as a coupling component. The synthesis typically involves the diazotization of a substituted 2-aminobenzothiazole, which forms a reactive diazonium salt. This salt is then reacted with this compound in an azo coupling reaction. The acetamide's phenyl ring is activated by the amino group, allowing for electrophilic substitution by the diazonium ion to form the characteristic azo linkage (-N=N-). researchgate.net

Specific examples of dyes produced from this precursor include:

N-[2-(Benzothiazol-2-ylazo)phenyl]acetamide wikipedia.org

N-[2-(6-Nitrobenzothiazol-2-ylazo)phenyl]acetamide wikipedia.org

This synthetic utility highlights the importance of this compound in the dye and pigment industry. wikipedia.orgscispace.com

Derivatization via Acylation and Alkylation Reactions

The structural framework of this compound, featuring a primary amino group and an acetamide moiety, offers versatile opportunities for derivatization through acylation and alkylation. These reactions allow for the introduction of a wide array of functional groups, enabling the modulation of the compound's physicochemical and biological properties.

Acylation Reactions: The primary amino group on the phenyl ring is a prime site for acylation. Standard acylating agents such as acetyl chloride or acetic anhydride (B1165640) are commonly employed, typically under basic conditions or with mild heating, to introduce additional acyl groups. smolecule.comnih.gov For instance, the reaction of 2-aminothiazole (B372263) derivatives with chloroacetyl chloride in the presence of a base like potassium carbonate is a known method to produce chloroacetamide derivatives. nih.gov Similarly, the acylation of 3-diisopropylaminoaniline with acetic anhydride is a key step in the synthesis of its N-acetylated derivative. vulcanchem.com These reactions are generally high-yielding and proceed under mild conditions, preserving the core structure of the molecule.

Alkylation Reactions: Alkylation provides another route to diversify the this compound scaffold. For example, N-alkylation of primary nitrophenylsulfonamides is an established procedure. acs.org A multi-step synthesis can involve the alkylation of a precursor like 3-nitroaniline (B104315) with isopropyl bromide, followed by reduction and acetylation. vulcanchem.com More complex side chains can also be introduced; for instance, sequential treatment with acrylonitrile (B1666552) and 1,2-epoxybutane (B156178) under basic conditions can install cyanoethyl and hydroxybutyl groups onto an amino-phenyl precursor. vulcanchem.com

The table below summarizes representative derivatization reactions.

Reaction TypeReagentsProduct Type
AcylationAcetic Anhydride / Acetyl ChlorideN-Acylated derivatives
AcylationChloroacetyl Chloride / K₂CO₃Chloroacetamide derivatives
AlkylationIsopropyl Bromide / K₂CO₃N-Alkylated derivatives
Sequential AlkylationAcrylonitrile, 1,2-EpoxybutaneN-functionalized derivatives with cyanoethyl and hydroxybutyl groups

Catalytic Approaches in this compound Synthesis and Functionalization

Catalysis offers powerful tools for the synthesis and functionalization of this compound, enabling reactions that are otherwise challenging. Palladium, nickel, and ruthenium catalysts have proven particularly effective in C-H functionalization and cyclization reactions.

Palladium catalysis has become a cornerstone of modern organic synthesis, particularly for C-H bond functionalization, which allows for the direct formation of C-C and C-X bonds without pre-functionalized substrates. acs.orgnih.gov

A significant advancement has been the use of this compound (APA) as a novel bidentate directing group in palladium-catalyzed C-H activation. acs.orgacs.orgnih.gov This strategy facilitates the highly selective monoarylation of the ortho-C-H bonds of various benzamides when reacted with aryl or heteroaryl iodides. acs.orgnih.gov The APA group coordinates to the palladium catalyst in a bidentate fashion, positioning the metal center in proximity to the ortho-C-H bond of the benzamide (B126) substrate, thereby enabling its activation and subsequent arylation. nih.govuu.edu This methodology exhibits broad functional group tolerance and consistently delivers biaryl amide derivatives in moderate to good yields with absolute ortho-monoaryl selectivity. acs.orgacs.orgnih.gov The resulting arylated products can be further transformed into biologically active molecules. acs.org

In these palladium-catalyzed C-H functionalization reactions, a co-oxidant is often necessary to regenerate the active palladium catalyst. Research has shown that manganese(II) acetate (B1210297) (Mn(OAc)₂) serves as an effective co-oxidant for the ortho-arylation of benzamides using the this compound directing group. acs.orgacs.orgnih.gov A notable advantage of using Mn(OAc)₂ is that it enables the reaction to proceed under silver-free conditions, which is economically and environmentally beneficial. acs.orgacs.orgnih.gov The catalyst system typically involves Pd(OAc)₂ as the palladium source.

The key parameters for this catalytic system are outlined below.

ComponentReagent/ConditionRole
CatalystPd(OAc)₂C-H bond activation
Directing GroupThis compound (APA)Bidentate chelation, directs ortho-arylation
Co-oxidantMn(OAc)₂Regenerates active catalyst (silver-free)
Coupling PartnerAryl/heteroaryl iodidesSource of the aryl group
Selectivity---Absolute ortho-monoarylation
Yields---45–82%

In the pursuit of more sustainable chemical processes, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.net A notable development in this area is the use of a water-soluble nickel complex based on amino-β-cyclodextrin as a recyclable, eco-friendly catalyst. researchgate.netnih.gov This Ni(II)-β-cyclodextrin catalyst has demonstrated excellent performance in Suzuki coupling reactions for the preparation of diverse biaryl compounds in water, a green solvent. researchgate.netnih.gov The optimal conditions involve using potassium carbonate (K₂CO₃) as the base. nih.gov This supramolecular catalyst is not only low-cost and easy to handle but can also be recycled multiple times with only a minor loss in activity, making it a highly attractive method for the green synthesis of biaryl derivatives, which are structurally relevant to functionalized this compound. researchgate.netnih.govtandfonline.com

Ruthenium catalysts are effective for mediating cyclization reactions. Specifically, the complex RuCl₂(dppe)₂ (where dppe is 1,2-bis(diphenylphosphino)ethane) has been successfully used to catalyze the cyclization of this compound (also known as 2'-aminoacetanilide). wikipedia.orgmolaid.com In this process, this compound reacts with carbon dioxide (CO₂) in the presence of hydrogen (H₂) to form 2-methylbenzimidazole. wikipedia.orgresearchgate.net This reaction provides a direct and efficient route to synthesize benzimidazole derivatives, which are important scaffolds in medicinal chemistry, from a readily available starting material. wikipedia.org

Spectroscopic and Crystallographic Elucidation of N 2 Aminophenyl Acetamide and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to determine the molecular structure and functional groups present in N-(2-Aminophenyl)acetamide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR of this compound: In a typical ¹H NMR spectrum of this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the following characteristic signals are observed: a singlet for the amide proton (NH) around 9.12 ppm, a multiplet for the aromatic protons between 6.52 and 7.14 ppm, a broad singlet for the amine protons (NH₂) at approximately 4.85 ppm, and a singlet for the methyl protons (CH₃) at about 2.03 ppm. ichemical.com In chloroform-d (B32938) (CDCl₃), the aromatic protons appear as multiplets between δ 7.23 and 7.42 ppm. rsc.org

¹³C NMR of this compound: The ¹³C NMR spectrum in CDCl₃ shows signals for the carbonyl carbon and the aromatic carbons. rsc.orgwiley-vch.de For instance, one study reported peaks at δ 23.94, 118.41, 119.81, 126.04, 127.72, 129.42, 141.37, and 169.69 ppm. wiley-vch.de Another analysis in the same solvent provided values of δ 150.4, 137.1, 135.5, 134.4, 130.9, 129.3, and 128.9 ppm. rsc.org

NMR of Derivatives: For derivatives such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, the ¹H NMR spectrum in DMSO-d6 shows signals for the OCH₂ protons as a singlet at 4.65 ppm, the NH₂ protons as a singlet at 4.68 ppm, and the aromatic protons as a multiplet in the range of 6.52–7.41 ppm. researchgate.net The ¹³C NMR spectrum of this derivative exhibits signals at δ 67.54, 112.97, 116.24, 116.55, 117.47, 122.70, 126.48, 126.87, 132.55, 143.05, 157.06, and 167.04 ppm. researchgate.net

Interactive Data Table: NMR Data for this compound and Derivatives

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Reference
This compoundDMSO-d69.12 (s, 1H, NH), 7.14 (dd, 1H), 6.88 (dt, 1H), 6.70 (dd, 1H), 6.52 (dt, 1H), 4.85 (br s, 2H, NH₂), 2.03 (s, 3H, CH₃)Not specified ichemical.com
This compoundCDCl₃7.42 (m, 7H), 7.29 (m, 2H), 7.23 (m, 2H)150.4, 137.1, 135.5, 134.4, 130.9, 129.3, 128.9 rsc.org
This compoundCDCl₃Not specified23.94, 118.41, 119.81, 126.04, 127.72, 129.42, 141.37, 169.69 wiley-vch.de
N-(2-aminophenyl)-2-(4-bromophenoxy)acetamideDMSO-d64.65 (s, 2H, OCH₂), 4.68 (s, 2H, NH₂), 6.52–7.41 (m, 8H, Ar-H)67.54, 112.97, 116.24, 116.55, 117.47, 122.70, 126.48, 126.87, 132.55, 143.05, 157.06, 167.04 researchgate.net
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (B32628)DMSO-d69.14 (s, 1H, NH), 6.52-7.21 (m, 8H, Ar-H), 4.85 (s, 2H, NH₂), 4.70 (s, 2H, OCH₂), 3.37 (m, 1H, CH), 1.16 (d, 6H, CH₃)Not specified uomphysics.net

Mass Spectrometry (LC-MS, MS)

Mass spectrometry provides information about the mass-to-charge ratio of the compound, confirming its molecular weight. In GC-MS analysis, this compound typically shows a molecular ion peak corresponding to its molecular weight of 150.18 g/mol . nih.gov For derivatives, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, LC-MS analysis has shown a protonated molecular ion peak [M+H]⁺ at m/z 285. uomphysics.net Similarly, N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide has been characterized by LC-MS. researchgate.net

Interactive Data Table: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ (m/z)Reference
This compoundGC-MS150 nih.gov
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamideLC-MS285 uomphysics.net
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamideLC-MSCharacterized researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands. For instance, N-(2-Methyl-5-nitrophenyl)acetamide, a related derivative, shows stretches at approximately 1650 cm⁻¹ for the amide C=O and around 1520/1350 cm⁻¹ for the asymmetric and symmetric NO₂ vibrations. In more complex derivatives like N-(2-aminophenyl)-2-quinazolinone-acetamide hydrochloride, IR spectra have been used for structural identification. asianpubs.org

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. utoronto.ca The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy levels. bspublications.net The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation; as conjugation increases, λmax shifts to longer wavelengths (a bathochromic shift). utoronto.ca For this compound, which contains a benzene (B151609) ring, π → π* transitions are expected. The solvent can also influence the λmax. uomustansiriyah.edu.iq

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal System and Space Group Analysis

XRD studies on derivatives of this compound have revealed their crystal structures. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system with the space group Pbca. uomphysics.net The unit cell parameters were determined to be a = 7.4250(4) Å, b = 14.9753(7) Å, and c = 27.5656(14) Å. uomphysics.net Another derivative, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, also crystallizes in the orthorhombic system but with the space group Pca2₁. researchgate.netnih.gov In contrast, N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide was found to crystallize in the monoclinic crystal system with the space group P2₁/c. researchgate.net The crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide was determined to be triclinic with the space group P-1. nih.gov

Interactive Data Table: Crystallographic Data for this compound Derivatives

CompoundCrystal SystemSpace GroupReference
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamideOrthorhombicPbca uomphysics.net
N-(2-aminophenyl)-2-(4-bromophenoxy)acetamideOrthorhombicPca2₁ researchgate.netnih.gov
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamideMonoclinicP2₁/c researchgate.net
N-phenyl-2-(phenylsulfanyl)acetamideTriclinicP-1 nih.gov

Unit Cell Parameter Determination

The foundational step in crystal structure determination is the precise measurement of the unit cell parameters. The unit cell is the smallest repeating unit of a crystal lattice, and its dimensions (a, b, c) and angles (α, β, γ) are unique to a specific crystalline substance. These parameters, along with the crystal system and space group, define the geometry of the crystal.

For instance, the derivative N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide crystallizes in the orthorhombic crystal system with the space group Pbca. researchgate.netuomphysics.net Its unit cell parameters have been determined as a = 7.4250 (4) Å, b = 14.9753 (7) Å, and c = 27.5656 (14) Å, with Z (the number of molecules in the unit cell) being 4. researchgate.netuomphysics.net In another example, N-(2-methoxy-benzyl)-acetamide was found to crystallize in the monoclinic system with the space group P21/n. researchgate.net The unit cell parameters for this compound were a = 9.1264(6) Å, b = 9.3375(7) Å, c = 11.9385(8) Å, and β = 95.745(5)°. researchgate.net

A derivative, N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate, crystallizes with two independent molecules in the asymmetric unit. nih.gov Similarly, N-[2-(4-Methyl-2-quinolyl)phenyl]acetamide crystallizes in the triclinic space group P1 with four independent molecules in the asymmetric unit. iucr.org The compound N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide crystallizes in the monoclinic crystal system with the space group P21/c. researchgate.net

The following table provides a summary of the unit cell parameters for several derivatives of this compound:

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamideOrthorhombicPbca7.4250 (4)14.9753 (7)27.5656 (14)9090904
N-(2-methoxy-benzyl)-acetamideMonoclinicP21/n9.1264 (6)9.3375 (7)11.9385 (8)9095.745 (5)904
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamideMonoclinicP21/c

Refinement Procedures and R-Factor Analysis

Following the initial determination of the crystal structure, a process of refinement is undertaken to improve the accuracy of the atomic positions and other crystallographic parameters. This is typically achieved through full-matrix least-squares procedures. researchgate.netuomphysics.net The quality of the final crystallographic model is assessed by the R-factor (or residual factor), which is a measure of the agreement between the experimentally observed diffraction data and the data calculated from the refined model. Lower R-factor values indicate a better fit.

For N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, the crystal structure was solved using direct methods and refined to a final R-factor of 0.042 for 2158 observed reflections. researchgate.netuomphysics.net In the case of N-(2-methoxy-benzyl)-acetamide, the final R-factor was reported as Rint = 0.0377. researchgate.net The refinement of 3-[(2-acetamidophenyl)imino]butan-2-one involved placing carbon-bound hydrogen atoms in calculated positions and refining the nitrogen-bound hydrogen atom freely from a difference-Fourier map. nsf.gov For N-phenyl-2-(phenylsulfanyl)acetamide, a twinned crystal was addressed using a specific refinement file (HKLF5). iucr.org

The refinement process for N-[2-(4-Methyl-2-quinolyl)phenyl]acetamide also dealt with a twinned crystal, and the hydrogen atoms were positioned geometrically and refined using a riding model. iucr.org The structure of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide was solved by direct methods and refined to a final R-value of 0.043 for 2490 observed reflections. researchgate.net In the study of copper(II) complexes with a novel ligand derived from acetamide, non-hydrogen atoms were treated anisotropically, and hydrogen atoms were placed in calculated positions using a riding model. mdpi.com

The table below summarizes the refinement details for selected this compound derivatives:

CompoundRefinement MethodFinal R-factorNumber of Reflections
N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamideFull-matrix least-squares0.0422158
N-(2-methoxy-benzyl)-acetamideFull-matrix least-squares0.0377 (Rint)1990
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamideFull-matrix least-squares0.0432490
N-[2-(4-Methyl-2-quinolyl)phenyl]acetamide0.058 (R[F² > 2σ(F²)])5290

Computational Chemistry and Molecular Modeling of N 2 Aminophenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to acetamide (B32628) derivatives to understand their fundamental properties.

Prediction of Reactivity and Electronic Properties

DFT calculations are instrumental in predicting the reactivity and various electronic properties of molecules. For derivatives of N-(2-Aminophenyl)acetamide, such as the 2-(2-aryl amino) phenyl acetamide series, computational studies have been conducted to forecast their reactivity. chemprob.org These calculations help in understanding the spatial distribution of electrons and identifying the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. By analyzing properties like the molecular electrostatic potential (MEP), researchers can visualize the charge distribution and predict sites for intermolecular interactions.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. youtube.comnih.govnih.govreddit.comscirp.org A smaller gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations have been used to determine the HOMO-LUMO gap for derivatives of this compound. For instance, in a study of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, the calculated HOMO-LUMO gap was found to be 5.406 eV, indicating a high level of stability. nih.gov In another related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the energy gap was calculated to be 5.0452 eV. nih.gov These values provide insight into the charge transfer interactions that can occur within the molecules.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide-5.3130-0.26785.0452 nih.gov
N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamideNot ReportedNot Reported5.406 nih.gov

Fukui Functions and Molecular Reactivity

Fukui functions are used within the framework of DFT to describe the local reactivity of a molecule. nih.govresearchgate.net They indicate the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.net This allows for the identification of the most electrophilic and nucleophilic sites within a molecule. mdpi.com For various acetamide derivatives investigated as potential anti-HIV drugs, Fukui function analysis has been employed to understand their reactivity and the mechanism of bond formation with biological targets like amino acid residues in enzymes. nih.govresearchgate.net This analysis helps in predicting which atoms in the molecule are most likely to participate in chemical reactions. nih.gov

Molecular Docking Studies and In Silico Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comsemanticscholar.org It is extensively used in drug design to predict the interaction between a ligand and a protein receptor.

Ligand-Protein Interaction Analysis (e.g., VEGFr, COX-II, HIV-1 RT)

Molecular docking studies have been performed on derivatives of this compound to explore their potential as inhibitors of various enzymes.

Cyclooxygenase-II (COX-II): A series of 2-(2-aryl amino) phenyl acetamide derivatives were docked against the prostaglandin (B15479496) synthetase-2 (COX-II) enzyme. chemprob.org The studies aimed to elucidate the binding modes of these compounds within the active site of the enzyme, which is a key target for anti-inflammatory drugs. chemprob.orggalaxypub.coarchivepp.comresearchgate.netarchivepp.com

HIV-1 Reverse Transcriptase (HIV-1 RT): Acetamide derivatives have also been investigated as potential inhibitors of HIV-1 Reverse Transcriptase, a crucial enzyme for the replication of the HIV virus. nih.govmdpi.comsemanticscholar.orgnih.govnih.gov For example, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide was identified as an inhibitor of HIV-1 RT through virtual screening and subsequent in vitro testing. nih.gov Docking studies help to understand how these molecules bind to the non-nucleoside inhibitor binding pocket of the enzyme. scirp.org

Vascular Endothelial Growth Factor Receptor (VEGFr): While direct docking studies of this compound with VEGFr are not prominently reported in the searched literature, this receptor is a significant target in cancer therapy, and in silico screening of compound libraries is a common strategy to identify potential inhibitors. frontiersin.orgmdpi.comnih.govsemanticscholar.orggenominfo.orgnih.govresearchgate.netmdpi.comresearchgate.net

Prediction of Binding Affinity and Inhibition Potential

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the protein. researchgate.net Lower binding energies typically indicate a more stable complex and potentially higher inhibitory activity.

In the study of 2-(2-aryl amino) phenyl acetamide derivatives as COX-II inhibitors, several compounds showed high docking scores (in Kcal/mol), suggesting favorable interactions with the enzyme's active site. chemprob.org For the HIV-1 RT inhibitor N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide, kinetic analysis revealed potent inhibition with IC50 values of 1.2 µM and 2.1 µM for RNA-dependent and DNA-dependent DNA polymerase activities, respectively, and a Ki value of 1.2 µM. nih.gov

Compound Derivative ClassTarget ProteinPredicted Binding Affinity/InhibitionReference
2-(2-aryl amino) phenyl acetamide derivativesCOX-IIHigh docking scores reported for several compounds (e.g., D, F, H, L) chemprob.org
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamideHIV-1 RTIC50 = 1.2 µM (RNA-dependent), 2.1 µM (DNA-dependent); Ki = 1.2 µM nih.gov

Conformational Analysis in Active Sites

While specific studies detailing the conformational analysis of this compound within a biological active site are not extensively documented in the provided research, crystallographic studies of closely related derivatives provide critical insights into its intrinsic conformational preferences. These preferences are fundamental to understanding how the molecule might orient itself upon binding to a protein's active site.

For instance, the analysis of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide reveals that the molecule adopts a distinct angular conformation. The planar acetamide fragment (N2/C8/C9/O1) serves as a central linker between the two main ring systems. The orientation of these rings is a key conformational feature, with the mean plane of the aminophenyl ring and the pyrazolyl ring being significantly inclined relative to the acetamide plane.

In one studied derivative, the dihedral angle between the mean planes of the 2-aminophenyl and pyrazolyl rings was found to be 65.63 (8)°. In another, the planes of the aminophenyl and pyrazolyl rings were inclined to the central acetamide plane by 86.56 (6)° and 72.84 (7)°, respectively. This non-coplanar, angular shape is a crucial characteristic that would govern its steric and electronic interactions within the confined space of an enzyme's active site, influencing its binding mode and affinity.

Advanced Intermolecular Interaction Studies

Advanced computational methods are pivotal in elucidating the complex network of intermolecular forces that govern the supramolecular architecture of this compound in the solid state. These studies provide a detailed picture of the interactions responsible for crystal packing and stability.

Studies on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide show that the packing is dominated by H···H contacts, which is typical for molecules with a high hydrogen content. Other significant interactions include contacts involving carbon, nitrogen, and oxygen atoms, highlighting the importance of hydrogen bonds and other weaker interactions. The shape-index map, another feature of Hirshfeld analysis, can reveal the absence of significant π–π stacking interactions in some derivatives.

The quantitative contributions of the most significant intermolecular contacts to the Hirshfeld surface for a derivative of this compound are summarized below.

Interaction TypeContribution to Hirshfeld Surface (%)
H···H53.8
H···C/C···H21.7
H···N/N···H13.6
H···O/O···H10.8

Energy framework analysis is a computational method used to quantify the strength of intermolecular interactions within a crystal lattice, often utilizing software like CrystalExplorer. This analysis calculates pairwise interaction energies and visualizes the topology of these interactions, breaking them down into electrostatic, dispersion, polarization, and exchange-repulsion components. This provides quantitative insight into the forces holding the crystal together.

While detailed energy framework studies specifically for this compound or its immediate derivatives are not detailed in the available literature, Density Functional Theory (DFT) calculations have been performed on related structures. For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations at the B3LYP/6–311G(d,p) level were used to determine molecular properties such as the total energy, dipole moment, and the HOMO-LUMO energy gap, which was calculated to be 5.0452 eV. These calculations provide information about the molecule's electronic structure and reactivity but are distinct from an energy framework analysis which focuses on quantifying the non-covalent interaction energies between molecules in the crystal.

Hydrogen bonds are primary drivers of the supramolecular assembly in the crystal structures of this compound derivatives. Both the amino group (-NH2) and the acetamide group (-NH-C=O) are active participants in forming these crucial interactions. Crystallographic studies have identified a network of N—H⋯O and N—H⋯N hydrogen bonds that link molecules into chains and layers.

The geometric parameters for key hydrogen bonds identified in a derivative are presented below.

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1B···O10.912.133.0284 (19)171
N2—H2A···N10.912.143.0354 (17)170
N4—H4···O10.91 (1)1.99 (1)2.8625 (17)163 (2)
C2—H2···O10.952.623.334 (2)132

In the crystal of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, C—H⋯π(ring) interactions are observed alongside N—H⋯O and N—H⋯N hydrogen bonds, helping to form molecular chains. Specifically, an interaction denoted as C11—H11⋯Cg2 (where Cg2 refers to the centroid of a ring) has been identified. In another related structure, C—H⋯π interactions serve to link molecular layers together, forming the final three-dimensional architecture. The presence of these interactions underscores the complex interplay of forces that dictate the solid-state conformation and packing of this class of compounds.

Research on Derivatives and Analogues of N 2 Aminophenyl Acetamide

Structurally Modified Acetamides and Their Synthesis

The basic structure of N-(2-aminophenyl)acetamide offers multiple points for chemical modification, including the amino group, the phenyl ring, and the acetamide (B32628) moiety. Researchers have capitalized on this versatility to synthesize a variety of derivatives, including N-substituted phenyl acetamides, phenoxyacetamides, pyrazole-acetamide hybrids, and indole (B1671886) and quinoline (B57606) analogs.

The synthesis of N-substituted phenyl acetamide derivatives often involves the modification of the phenyl ring or the acetamide nitrogen. A common synthetic route to this compound itself is the catalytic hydrogenation of 2-nitroacetanilide using a palladium-on-carbon (Pd/C) catalyst. wikipedia.orgchemicalbook.com Once formed, the amino group can be further derivatized.

One approach involves the alkylation or arylation of the acetamide nitrogen. For instance, a series of N-alkyl/aralkyl derivatives of N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide were synthesized by treating the parent acetamide with various electrophiles in the presence of a strong base like sodium hydride (NaH) in N,N-dimethylformamide (DMF). jcsp.org.pk Another strategy involves the acylation of anilines with chloroacetyl chloride, followed by alkylation with corresponding amines. This method was used to prepare N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.gov

Microwave-assisted synthesis has also been employed to create N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline efficiently. This method involves the condensation of substituted phenyl iodoacetamide (B48618) derivatives with indolo[2,3-b]quinoxaline under microwave irradiation, significantly reducing reaction times and improving yields. iosrphr.org

A variety of substituents have been introduced onto the phenyl ring to explore their effects on biological activity. For example, a series of 1,2,4-triazole (B32235) derivatives containing an N-(substituted phenyl)acetamide group were synthesized, showcasing the versatility of modifying the phenyl ring. rsc.org Similarly, N-phenylacetamide derivatives containing 4-arylthiazole moieties were prepared by a multi-step synthesis starting from p-phenylenediamine. nih.gov

Table 1: Examples of Synthesized N-Substituted Phenyl Acetamide Derivatives

Derivative ClassStarting MaterialsKey Reagents/ConditionsReference
N-Alkyl/Arakyl SulfamoylacetamidesN-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide, various electrophilesSodium Hydride, DMF jcsp.org.pk
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamides3-chloroaniline or 3-trifluoromethylaniline, 2-chloroacetyl chloride, various aminesDichloromethane, Aqueous NaOH, Acetone, K2CO3, KI nih.gov
N-Phenyl Acetamide Derivatives of Indolo[2,3-b]quinoxalineSubstituted phenyl iodoacetamide derivatives, indolo[2,3-b]quinoxalineMicrowave irradiation, KOH, DMF iosrphr.org
1,2,4-Triazole Derivatives with N-(Substituted Phenyl)acetamideNot specified in detailMulti-step synthesis rsc.org
N-Phenylacetamide Derivatives with 4-Arylthiazole Moietiesp-Phenylenediamine, α-bromophenylethanonesMulti-step synthesis including aniline (B41778) protection, amide formation, isothiocyanate formation, and condensation nih.gov

Phenoxyacetamide derivatives of this compound are characterized by the presence of a phenoxy group attached to the acetyl moiety. The synthesis of these compounds often begins with the preparation of a phenoxyacetic acid derivative.

A general method involves the reaction of a substituted phenol (B47542) with chloroacetic acid or a chloroacetate (B1199739) ester in the presence of a base. The resulting phenoxyacetic acid can then be coupled with an amine. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide was synthesized by condensing ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene using a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base such as lutidine in dichloromethane. nih.govresearchgate.net Similarly, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide was synthesized and its structure confirmed by various spectroscopic techniques and X-ray diffraction. dntb.gov.uaresearchgate.net

Another approach involves the reaction of N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide with various substituted phenols in acetonitrile (B52724) to yield N-[4-(benzothiazole-2-yl)phenyl)-2-phenoxyacetamide derivatives. tandfonline.com A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs were also synthesized using 1-phenylethylamine (B125046) and substituted phenols. nih.gov

Table 2: Synthesis of Phenoxyacetamide Derivatives

DerivativeSynthetic ApproachKey ReagentsReference
N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamideCondensation of ethyl 2-(2-isopropylphenoxy)acetic acid and 1,2-diaminobenzeneTBTU, Lutidine, Dichloromethane nih.govresearchgate.net
N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamideReaction of 2-aminophenol (B121084) with 2-(4-bromophenoxy)acetyl chlorideNot specified in detail researchgate.net
N-[4-(Benzothiazole-2-yl)phenyl]-2-phenoxyacetamidesReaction of N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide with substituted phenolsAcetonitrile tandfonline.com
2-(Substituted phenoxy)-N-(1-phenylethyl)acetamidesReaction of 1-phenylethylamine with substituted phenoxyacetic acidsNot specified in detail nih.gov

The incorporation of a pyrazole (B372694) ring into the acetamide structure has led to the development of pyrazole-acetamide hybrids. These compounds are often synthesized by creating a linkage between a pyrazole moiety and an acetamide group.

One synthetic strategy involves the N-alkylation of pyrazole and its derivatives with 2-iodo-N-phenylethanamide. scispace.com In another example, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was synthesized and subsequently used to create Schiff base compounds through condensation with aromatic aldehydes. researchgate.netaminer.cnresearchgate.net

A series of novel pyrazole derivatives containing an acetamide bond were designed and synthesized based on the analysis of known B-Raf co-crystals. nih.gov Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized by reacting a 4-piperazine pyrazolo[3,4-d]pyrimidine with 2-chloro-N-substituted phenyl acetamide derivatives. mdpi.com

Indole and quinoline are privileged scaffolds in medicinal chemistry, and their incorporation into acetamide structures has been explored. The synthesis of these analogs involves replacing the phenyl ring of this compound with an indole or quinoline system.

An efficient one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzene and cyanoacetamides. The process involves an SNAr reaction followed by a reduction/cyclization step. acs.org The synthesis of pyrazolo[3,4-b]quinolinyl acetamide analogs has also been reported, starting from quinoline-2(1H)one in a multi-step process. researchgate.net

The synthesis of indole-based analogs as survivin inhibitors has been described, highlighting the potential of these hybrid molecules. ekb.eg Additionally, a review article discusses the synthesis and pharmacological activities of various phenoxy acetamide derivatives, including those containing indole and quinoline moieties. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

The nature and position of substituents on the phenylacetamide scaffold play a significant role in determining the biological activity of the derivatives.

Electron-withdrawing vs. Electron-donating Groups: Studies have shown that the electronic properties of substituents can greatly influence activity. For instance, in a series of acetamide derivatives, compounds with electron-withdrawing groups like a chloro substituent showed increased peripheral analgesic activity, while those with electron-donating groups such as methyl, methoxy, and ethoxy had decreased activity. tandfonline.com Similarly, the presence of electron-withdrawing fluorine atoms has been shown to enhance a compound's interaction with biological targets. In another study on theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, it was found that both electron-donating and electron-withdrawing groups on the aryl ring of N-phenylacetamide increased inhibitory potential compared to the unsubstituted phenyl ring. frontiersin.org

Position of Substituents: The position of a substituent on the aromatic ring is also critical. In a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the position of substituents on the N-phenyl ring was found to be a key determinant of anticonvulsant activity. nih.gov For a series of 2-phenoxybenzamides with antiplasmodial activity, a para-substituted piperazinyl analogue showed the highest activity and selectivity, while the meta-substituted derivative was only moderately active. mdpi.com

Halogen Substituents: Halogen atoms, particularly fluorine and chlorine, have been shown to enhance the biological activity of phenoxyacetamide derivatives. Halogen-containing derivatives exhibited improved anti-inflammatory and anticancer activities. nih.govnih.gov

Bulky Groups: The size and lipophilicity of substituents can also impact activity. In a study of thiazolyl N-benzyl-substituted acetamide derivatives, the incorporation of bulky groups like chlorine and methyl with higher lipophilicity resulted in decreased potency. chapman.edu

Table 3: Summary of SAR Findings for this compound Derivatives

Structural ModificationImpact on ActivityExample Derivative ClassReference
Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ringGenerally increases activity (analgesic, receptor binding)N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamides tandfonline.com
Electron-donating groups (e.g., -CH3, -OCH3) on the phenyl ringGenerally decreases activity (analgesic)N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamides tandfonline.com
Para-substitution on the phenyl ringCan lead to higher activity and selectivity2-Phenoxybenzamides mdpi.com
Meta-substitution on the phenyl ringMay result in moderate or decreased activity2-Phenoxybenzamides mdpi.com
Halogen substituentsCan enhance anti-inflammatory and anticancer activity2-(Substituted phenoxy)-N-(1-phenylethyl)acetamides nih.govnih.gov
Bulky, lipophilic groupsCan decrease potencyThiazolyl N-benzyl-substituted acetamides chapman.edu

Comparative Analysis with Related Compounds

The structural framework of this compound serves as a versatile scaffold for chemical modifications, leading to a diverse range of derivatives and analogues with distinct physicochemical and biological properties. A comparative analysis of these related compounds reveals crucial structure-activity relationships (SAR), highlighting how specific molecular alterations influence their biological efficacy.

Analysis of Phenyl Ring-Substituted Analogues

Modifications to the phenyl rings of the this compound core structure have been a key strategy in developing analogues with enhanced biological activities. Research into 2-(2-aryl amino) phenyl acetamide derivatives, for example, has identified compounds with significant anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. cyberleninka.ru Computational docking studies on these analogues against the prostaglandin (B15479496) synthetase-2 (COX-II) enzyme have shown that certain aryl-substituted derivatives exhibit high binding scores. cyberleninka.ru

A systematic study involving the synthesis of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives demonstrated that substitutions on the aminophenyl ring significantly impact antimicrobial potency. nih.gov These compounds were found to have a broad spectrum of activity against various bacteria and fungi. nih.gov Notably, the introduction of nitro and hydroxyl groups on the phenyl ring is a key feature of these potent antimicrobial agents. The benzamide (B126) derivative N-(4-Chloro-2-hydroxyphenyl)-4-nitrobenzamide (referred to as 1d in the study) showed exceptional activity against drug-resistant B. subtilis and S. aureus. nih.gov

Compound NameModificationOrganismMIC (µg/mL)Reference
N-(4-Chloro-2-hydroxyphenyl)-4-nitrobenzamide4-nitrobenzamide moiety, chloro & hydroxyl on phenylDrug-resistant B. subtilis1.95 nih.gov
N-(4-Chloro-2-hydroxyphenyl)-4-nitrobenzamide4-nitrobenzamide moiety, chloro & hydroxyl on phenylB. subtilis3.9 nih.gov
N-(4-Chloro-2-hydroxyphenyl)-4-nitrobenzamide4-nitrobenzamide moiety, chloro & hydroxyl on phenylS. aureus7.8 nih.gov

MIC: Minimum Inhibitory Concentration

Analysis of Acyl Group-Modified Analogues

Alterations to the acetyl group of this compound have led to the development of analogues with unique biological profiles. The synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide and N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide introduces a phenoxy moiety, which has been investigated for its influence on anticancer activity. researchgate.netuomphysics.net In-silico modeling of the isopropylphenoxy derivative against the VEGFR receptor confirmed its potential as an anticancer agent, with a significant binding energy of -6.24 kJ/mol. uomphysics.net

Further diversification of the acyl group includes the incorporation of heterocyclic systems. A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives were synthesized and evaluated for several biological activities. mdpi.com These compounds were particularly noted for their potent urease inhibition, with all tested compounds showing greater activity than the thiourea (B124793) standard. mdpi.com The analogue N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was identified as the most active urease inhibitor in the series. mdpi.com This highlights how replacing the phenylacetamide moiety with a bioisosteric benzothiazole (B30560) acetamide can shift the primary biological activity.

Compound NameModificationUrease Inhibition IC₅₀ (µg/mL)Reference
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamidep-tolyl group at position 6 of benzothiazole20.3 ± 0.14 mdpi.com
N-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide4-chlorophenyl group at position 6 of benzothiazole21.1 ± 0.08 mdpi.com
N-(6-(4-methoxyphenyl)benzo[d]thiazol-2-yl)acetamide4-methoxyphenyl group at position 6 of benzothiazole22.4 ± 0.11 mdpi.com
Thiourea (Standard)-45.7 ± 0.15 mdpi.com

IC₅₀: Half-maximal inhibitory concentration

Similarly, the synthesis of novel N-(2-aminophenyl)-2-quinazolinone-acetamide hydrochloride derivatives introduced a quinazolinone ring system. asianpubs.org Testing of these compounds revealed that N-(2-aminophenyl)-2-(6-methyl-8-bromo quinazolinone)acetamide hydrochloride possessed notable anticoccidial activity against Eimeria tenella. asianpubs.org This comparative data underscores how the modular nature of the this compound structure allows for the generation of analogues with tailored therapeutic applications, ranging from antimicrobial and anticancer to potent enzyme inhibition and antiparasitic activities.

Applications in Advanced Materials and Catalysis

Role as an Intermediate in Industrial Synthesis

N-(2-Aminophenyl)acetamide, also known as 2-aminoacetanilide, is a significant intermediate in the chemical industry, particularly in the synthesis of dyes, pigments, and pharmaceuticals. wikipedia.orgontosight.ai Its derivatives are foundational in creating heterocyclic and aromatic compounds. wikipedia.org The compound serves as a crucial building block for various organic molecules due to its reactive sites, which allow for a wide range of chemical transformations. lookchem.com In the dye and pigment industry, it is used to produce stable and vibrant colorants for textiles and printing. ontosight.ai Furthermore, it is a starting material for synthesizing molecules with potential pharmaceutical applications, including those with analgesic properties. wikipedia.orgsolubilityofthings.com The synthesis of this compound itself is typically achieved through the catalytic hydrogenation of 2-nitroacetanilide. wikipedia.org

Development of Corrosion Inhibitors

The molecular structure of this compound and its derivatives makes them effective corrosion inhibitors, particularly for steel in acidic environments. These compounds can adsorb onto a metal's surface, forming a protective film that shields the metal from the corrosive medium. imist.ma Research has demonstrated that derivatives of this compound show significant promise in preventing the degradation of metals.

Electrochemical studies are crucial for evaluating the effectiveness of corrosion inhibitors. Techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have been used to study derivatives of this compound.

Potentiodynamic polarization curves for a pyrazole-substituted derivative of this compound, referred to as AMPA, have shown that it functions as a mixed-type inhibitor for C38 steel in a 1 M HCl solution. researchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.org The addition of the inhibitor leads to a decrease in the corrosion current density (i_corr). acs.org For instance, a derivative named MPAPB demonstrated a high inhibition efficiency of 90.2% at a concentration of 1 mM. acs.orgnih.gov

Electrochemical Impedance Spectroscopy (EIS) measurements further confirm the protective action of these inhibitors. The results typically show that the charge transfer resistance (R_ct) increases significantly with the addition of the inhibitor, while the double-layer capacitance (C_dl) decreases. imist.maresearchgate.netacs.org An increase in R_ct indicates that it is more difficult for charge to transfer across the metal-solution interface, slowing the corrosion rate. imist.maresearchgate.net The decrease in C_dl suggests that the inhibitor molecules are adsorbing onto the steel surface, displacing water molecules and reducing the electrical capacitance of the interface. imist.maacs.org Studies have shown that inhibition efficiency can reach as high as 93% at a 5 mM concentration of the AMPA inhibitor. researchgate.net

Electrochemical Data for this compound Derivatives as Corrosion Inhibitors
InhibitorMetalMediumConcentrationInhibition Efficiency (%)Key Finding (EIS)Reference
AMPAC38 Steel1 M HCl5 mM93%R_ct increases with inhibitor concentration. researchgate.net
MPAPBC38 Steel1 M HCl1 mM90.2%Acts as a mixed-type inhibitor, increasing R_p and decreasing C_dl. acs.orgnih.gov

The mechanism by which inhibitor molecules protect a metal surface is described by adsorption isotherms. For derivatives of this compound, the adsorption behavior on steel surfaces in acidic solutions has been found to fit the Langmuir adsorption isotherm model. imist.maresearchgate.netnih.gov This model assumes that the inhibitor forms a monolayer on the metal surface, with each active site on the surface holding one adsorbed molecule. imist.ma The fit to the Langmuir isotherm suggests that the inhibitor molecules form a uniform protective layer, effectively blocking the corrosive agents from reaching the metal. researchgate.netnih.gov This adsorption is a combination of physical (electrostatic) and chemical interactions between the inhibitor's heteroatoms (nitrogen, oxygen) and π-electrons and the metal's d-orbitals. nih.gov

Surface analysis techniques provide visual confirmation of the protective film formed by the inhibitor. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are commonly used for this purpose. researchgate.netijcsi.proresearchgate.net SEM images of steel surfaces exposed to acidic solutions without an inhibitor show significant damage, characterized by a rough and pitted appearance. In contrast, surfaces treated with this compound derivatives exhibit a much smoother and more uniform morphology, confirming the formation of a protective layer that prevents widespread corrosion. researchgate.netijcsi.pro EDX analysis complements SEM by providing elemental composition of the surface, verifying the presence of elements from the inhibitor molecule on the steel, which substantiates the adsorption process. researchgate.netresearchgate.net

Directing Group in Transition Metal-Catalyzed Reactions

In modern organic synthesis, directing groups are used to achieve site-selective C-H bond functionalization, a powerful strategy for building complex molecules efficiently. sci-hub.se this compound can function as a bidentate directing group in transition metal-catalyzed reactions. The acetamide (B32628) group, in coordination with the adjacent amine, can chelate to a metal center, such as palladium (Pd), directing the catalyst to activate a specific C-H bond, typically at the ortho-position. sci-hub.se

This directing capability enables highly selective reactions like ortho-arylation of benzamides. In such a reaction, the acetamide moiety coordinates with a Pd(II) catalyst, facilitating the activation of the ortho-C–H bond and its subsequent reaction with an aryl halide. This method provides a direct route to constructing biaryl structures, which are common motifs in pharmaceuticals and advanced materials. The use of this compound as an intrinsic directing group eliminates the need for external, often complex and expensive, directing groups. sci-hub.se

Ligand Design for Coordination Complexes

The nitrogen and oxygen atoms within the this compound framework make it and its derivatives excellent candidates for ligands in coordination chemistry. researchgate.netresearchgate.net A pyrazole-containing derivative of this compound (referred to as L1) has been used to synthesize mononuclear coordination complexes with various metals. researchgate.netresearchgate.net

For example, it has been shown to form complexes with cadmium (Cd) and copper (Cu). researchgate.net In the complex [Cd(L1)₂Cl₂], the cadmium center is coordinated by two L1 ligands and two chloride anions. Similarly, in Cu(L1)₂(C₂H₅OH)₂₂, the copper center coordinates with two L1 ligands and two ethanol (B145695) molecules. researchgate.netresearchgate.net In these structures, the L1 ligand acts as a bidentate or monodentate donor, using its nitrogen and oxygen atoms to bind to the metal ion. The resulting complexes can exhibit diverse supramolecular architectures through hydrogen bonding, forming 1D or 2D networks. researchgate.net

Coordination Complexes with this compound Derivative (L1)
Complex FormulaMetal CenterCoordination SphereReference
[Cd(L1)₂Cl₂]Cadmium (Cd)Two L1 ligands, two chloride anions researchgate.netresearchgate.net
Cu(L1)₂(C₂H₅OH)₂₂Copper (Cu)Two L1 ligands, two ethanol molecules researchgate.netresearchgate.net

Construction of Mononuclear Metal Complexes

The this compound framework is a key component in ligands designed for the synthesis of mononuclear metal complexes. While research often focuses on derivatives to enhance stability and functionality, the fundamental coordinating behavior is rooted in the core structure. A notable example is the use of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide in creating mononuclear complexes with various transition metals.

In these complexes, the ligand typically acts as a bidentate or tridentate donor, coordinating with the metal center through the nitrogen and oxygen atoms of the acetamide group and the nitrogen atoms of the pyrazole (B372694) and aminophenyl moieties. This coordination leads to the formation of stable, well-defined mononuclear metal complexes with specific geometries.

For instance, research has demonstrated the synthesis of several mononuclear coordination complexes using a ligand derived from this compound. researchgate.netrsc.orgresearchgate.netrsc.orgnih.gov The resulting complexes exhibit distinct coordination environments, influenced by the central metal ion and the co-ligands present.

Table 1: Examples of Mononuclear Metal Complexes Derived from a Ligand Containing the this compound Moiety

Complex Central Metal Coordinated Ligands Coordination Geometry Reference
[Cd(L¹)₂Cl₂] Cd(II) Two N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, two Chloride Octahedral researchgate.netrsc.org
Cu(L¹)₂(C₂H₅OH)₂₂ Cu(II) Two N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, two Ethanol Octahedral researchgate.netrsc.org
Fe(L²)₂(H₂O)₂₂·2H₂O Fe(II) Two 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one (formed in situ), two Water Octahedral researchgate.netrsc.org

L¹ = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide L² = 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one

The formation of these mononuclear complexes is a critical first step in developing new materials with potential applications in catalysis, magnetism, and as models for bioinorganic systems. researchgate.netrsc.org The specific geometry and electronic properties of the complex, dictated by the metal and ligand field, are key determinants of its subsequent function.

Supramolecular Architectures via Hydrogen Bonding

The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the amide C=O group) in the this compound structure allows it to participate in the formation of extensive hydrogen-bonded networks. researchgate.net This self-assembly process leads to the creation of supramolecular architectures, which are highly ordered structures built from individual molecules held together by non-covalent interactions.

In the context of the metal complexes discussed previously, hydrogen bonding plays a crucial role in organizing the mononuclear units into higher-order structures, such as one-dimensional (1D) chains or two-dimensional (2D) sheets. researchgate.netrsc.orgnih.gov These interactions can occur between the ligands of adjacent metal complexes, between the ligands and coordinated solvent molecules, or between the ligands and counter-ions.

For example, in the crystal structure of [Cd(L¹)₂Cl₂], hydrogen bonds between the N-H groups of the ligand and the chloride ligands of neighboring complexes link the mononuclear units into a 1D chain. In Cu(L¹)₂(C₂H₅OH)₂₂, a more complex 2D network is formed through various hydrogen bonding interactions involving the ligand, the coordinated ethanol molecules, and the nitrate (B79036) counter-ions. researchgate.netrsc.org Similarly, the crystal packing of a Co(II) complex revealed a 1D supramolecular architecture, while a Cu(II) complex formed a 2D architecture, both facilitated by various hydrogen bonding interactions. nih.gov

Table 2: Hydrogen Bonding Interactions and Resulting Supramolecular Architectures

Complex Hydrogen Bond Donors Hydrogen Bond Acceptors Resulting Architecture Reference
[Cd(L¹)₂Cl₂] Ligand N-H Coordinated Cl⁻ 1D Chain researchgate.netrsc.org
Cu(L¹)₂(C₂H₅OH)₂₂ Ligand N-H, Coordinated EtOH O-H Ligand C=O, NO₃⁻ 2D Sheet researchgate.netrsc.org
Fe(L²)₂(H₂O)₂₂·2H₂O Ligand N-H, Coordinated H₂O O-H Ligand C=O, NO₃⁻, Lattice H₂O 2D Sheet researchgate.netrsc.org

L¹ = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide L² = 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one

The ability to direct the assembly of molecules into specific supramolecular architectures through hydrogen bonding is a cornerstone of crystal engineering. beilstein-journals.orgnih.govmdpi.com By understanding and controlling these interactions, it is possible to design materials with tailored properties, such as specific porosity, thermal stability, or host-guest capabilities. The this compound moiety, with its inherent hydrogen bonding capabilities, is therefore a significant component in the toolbox of chemists and materials scientists. researchgate.net

Biological and Pharmacological Research Applications

Antimicrobial Activity Studies

The antimicrobial properties of compounds derived from the N-(2-Aminophenyl)acetamide structure have been a key area of investigation. These studies explore the potential of such molecules to inhibit the growth of various pathogenic microorganisms.

In vitro studies have demonstrated that this compound and its derivatives possess activity against a spectrum of bacterial strains. Research has confirmed its efficacy against both Gram-positive and Gram-negative bacteria. For instance, the parent compound has shown inhibitory effects on Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative).

Derivatives of this compound have also been synthesized and tested to enhance or broaden this antimicrobial activity. While some derivatives show targeted efficacy, others exhibit broad-spectrum potential. For example, a 5-oxopyrrolidine derivative of the isomeric N-(4-aminophenyl)acetamide demonstrated promising activity against the Gram-positive Staphylococcus aureus TCH 1516 strain with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL, though it was inactive against the Gram-negative pathogens tested. nih.gov In another study, certain homodrimane sesquiterpenoid derivatives of this compound showed antibacterial effects against Bacillus sp. and P. aeruginosa. mdpi.com

The table below summarizes the observed antimicrobial activities of this compound and its related derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainTypeObserved Activity/MIC
This compoundStaphylococcus aureusGram-positiveEffective inhibition observed
This compoundEscherichia coliGram-negativeEffective inhibition observed
This compoundPseudomonas aeruginosaGram-negativeEffective inhibition observed
5-oxopyrrolidine derivative of N-(4-aminophenyl)acetamideStaphylococcus aureus TCH 1516Gram-positiveMIC: 2 µg/mL nih.gov
Homodrimane sesquiterpenoid derivative of this compoundBacillus sp.Gram-positiveActive mdpi.com
Homodrimane sesquiterpenoid derivative of this compoundPseudomonas aeruginosaGram-negativeActive mdpi.com
2-aminobenzothiazole derivativesS. epidermidisGram-positiveModerately Active impactfactor.org
2-aminobenzothiazole derivativesE. coliGram-negativeModerately Active impactfactor.org

Anti-inflammatory and Analgesic Research

The structural framework of this compound is a key feature in the synthesis of compounds with potential anti-inflammatory and analgesic properties. Research indicates that its derivatives can be specifically designed to target pathways involved in inflammation and pain signaling. evitachem.com

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. researchgate.net Derivatives of acetamide (B32628) are frequently investigated as selective COX-2 inhibitors. researchgate.netarchivepp.com Selective inhibition of COX-2 is a desirable therapeutic goal as it is primarily expressed under inflammatory conditions, and inhibiting it can reduce inflammation with fewer side effects than non-selective NSAIDs. researchgate.netarchivepp.com Studies on certain acetamide derivatives have shown a considerable reduction in plasma levels of COX-1 and COX-2 in rat models. researchgate.net The methanesulfonamide (B31651) moiety of the COX-2 inhibitor NS-398, for example, interacts with the side chain of Arg-120 at the opening of the cyclooxygenase channel, a key interaction for its inhibitory activity. nih.gov

The analgesic potential of this compound derivatives is evaluated through various preclinical models that assess their ability to modulate pain pathways. Pain is a complex process involving the detection and transmission of noxious stimuli by the nervous system. nih.gov Compounds can exert analgesic effects by interacting with specific molecular targets within these pathways.

Standard experimental models are used to screen for analgesic activity. The acetic acid-induced writhing test, for instance, evaluates a compound's ability to reduce visceral pain, while the hot plate method assesses its effect on thermal pain sensation. sciensage.infoijpir.com Studies on novel benzoxazole (B165842) derivatives containing the acetamide structure have shown promising analgesic activity in the writhing test when compared to the standard drug diclofenac (B195802) sodium. sciensage.info Similarly, certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated significant analgesic effects in the hot plate test. ijpir.com These findings suggest that acetamide derivatives can modulate chemical and thermal pain signaling pathways.

The anti-inflammatory effects of acetamide derivatives have been specifically investigated in the context of arthritis. researchgate.net Rheumatoid arthritis is a chronic inflammatory condition where the body's immune system attacks the joints. Research on N-(2-hydroxy phenyl) acetamide, a close structural relative of this compound, has shown promising anti-arthritic properties in an adjuvant-induced arthritis (AIA) rat model. researchgate.net In this study, treatment with the compound significantly retarded the increase in paw edema volume, a key indicator of inflammation in the joints. researchgate.net

The table below presents the effect of N-(2-hydroxy phenyl) acetamide on paw volume in the adjuvant-induced arthritis model.

Treatment GroupChange in Paw Volume (mL) on Day 21
Normal Control0.04 ± 0.01
Arthritic Control (Untreated)1.01 ± 0.05
N-(2-hydroxy phenyl) acetamide (5 mg/kg)0.49 ± 0.03
N-(2-hydroxy phenyl) acetamide (10 mg/kg)0.28 ± 0.03
Indomethacin (Standard Drug)0.23 ± 0.02*
Data adapted from a study on adjuvant-induced arthritic rats, indicating a significant reduction compared to the arthritic control group. researchgate.net

A key mechanism underlying inflammation is the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). biointerfaceresearch.com These molecules play a central role in orchestrating the inflammatory response. biointerfaceresearch.com The anti-inflammatory activity of this compound derivatives is often linked to their ability to suppress these cytokines.

The study on N-(2-hydroxy phenyl) acetamide in arthritic rats demonstrated a significant reduction in the serum levels of both TNF-α and IL-1β. researchgate.net This modulation of critical inflammatory mediators provides a molecular basis for the compound's observed anti-arthritic effects. researchgate.net

The table below shows the effect of N-(2-hydroxy phenyl) acetamide on serum cytokine levels.

Treatment GroupTNF-α Level (pg/mL)IL-1β Level (pg/mL)
Normal Control28.5 ± 2.140.2 ± 3.5
Arthritic Control (Untreated)105.4 ± 8.9145.7 ± 11.2
N-(2-hydroxy phenyl) acetamide (10 mg/kg)55.1 ± 4.578.3 ± 6.8
Indomethacin (Standard Drug)45.3 ± 3.865.9 ± 5.4
Data adapted from a study on adjuvant-induced arthritic rats, indicating a significant reduction compared to the arthritic control group. researchgate.net

Interaction with the Endocannabinoid System

While direct studies on this compound's interaction with the endocannabinoid system are not prevalent, its structural framework is utilized in designing compounds that modulate this system. The endocannabinoid system, which includes receptors like CB1 and enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), is a key therapeutic target for various conditions. researchgate.netresearchgate.net

Derivatives of this compound have shown activity as inhibitors of MAGL, a principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov For instance, the compound N-[4-(1,3-benzothiazol-2-yl)-phenyl]-2-(benzotriazol-1-yl)acetamide has been identified as a novel human MAGL inhibitor. nih.gov Inhibition of MAGL elevates the levels of 2-AG, which can modulate pathways involved in neuroinflammation and cancer cell proliferation. nih.govnih.gov

Furthermore, the isomeric N-(3-aminophenyl)acetamide has been used as a starting material in the synthesis of diarylurea derivatives that act as allosteric modulators of the cannabinoid receptor 1 (CB1). mdpi.com This demonstrates the utility of the aminophenyl acetamide core in developing ligands that can fine-tune the activity of cannabinoid receptors.

Anticancer and Antitumor Research

Derivatives of this compound have been a significant focus of anticancer research, demonstrating potential as chemotherapeutic agents. researchgate.net These compounds have been investigated for their ability to inhibit cancer cell growth, induce apoptosis, and target specific molecular pathways involved in tumor development and metastasis. nih.gov

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit specific molecular targets crucial for cancer progression.

VEGFR Inhibition: Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. The derivative N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and studied for its anticancer activity, which is confirmed through in silico modeling to target the VEGFR. researchgate.netresearchgate.netjbclinpharm.org

Bcr-Abl Inhibition: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). wikipedia.orggoogleapis.com Research has led to the identification of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel Bcr-Abl inhibitors. wikipedia.org Additionally, N-(2-Aminophenyl)-2-chloronicotinamide has been shown to target the Bcr-Abl fusion protein. sigmaaldrich.com

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. Several derivatives of this compound have been developed as HDAC inhibitors. For example, N-(2-Aminophenyl)-N'-phenylheptanediamide functions as an HDAC inhibitor by forming strong hydrogen bonds and π-π stacking interactions within the enzyme's active site. mdpi.com Other developed HDAC inhibitors include N-(2-aminophenyl)benzamide acridine (B1665455) derivatives.

MMP-2 Inhibition: Matrix metalloproteinases (MMPs) are involved in the degradation of the extracellular matrix, facilitating tumor invasion and metastasis. The compound N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide has been identified as a very promising inhibitor of MMP-2.

Molecular TargetExample DerivativeReference
VEGFrN-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide researchgate.netresearchgate.netjbclinpharm.org
Bcr-AblN-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide wikipedia.org
HDACN-(2-Aminophenyl)-N'-phenylheptanediamide mdpi.com
MMP-2N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide

The anticancer potential of this compound derivatives has been demonstrated through their antiproliferative activity against a variety of human cancer cell lines. These studies are crucial for identifying lead compounds for further development. For example, N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide has shown significant cytotoxic effects against breast cancer cells (MCF7). Similarly, 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives have shown potent antiproliferative activities against the human leukemia cell line K562 and the prostate cancer cell line DU145. A new family of bioactive molecules, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamides, also displays significant anti-proliferative activities against a panel of cancer cell lines.

Derivative ClassCancer Cell LineEffectReference
N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide-related compoundsMCF-7 (Breast)Cytotoxic effects, reduced cell viability
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivativesK562 (Leukemia)Potent antiproliferative activity
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivativesDU145 (Prostate)Potent antiproliferative activity
N-(4-(3-aminophenyl)thiazol-2-yl)acetamidesVarious cancer cell linesSignificant anti-proliferative and cytotoxic activities
2-(4-aminophenyl) Benzothiazole (B30560) derivativesVarious cancer cell linesAnticancer potential

A modern approach in cancer drug development involves designing single molecules that can inhibit multiple targets simultaneously, potentially leading to synergistic effects and overcoming drug resistance. The this compound scaffold has been instrumental in this area. Researchers have successfully designed and synthesized novel 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives that act as dual inhibitors of both Bcr-Abl and HDAC. This strategy combines two independent and validated pharmacological activities into one molecule, showing promise for treating cancers like leukemia and prostate cancer. Other strategies have included the development of dual inhibitors for HDAC and Topoisomerase I, based on N-(2-aminophenyl)benzamide acridine derivatives.

Anticoagulant Activity

Beyond cancer research, derivatives of this compound have been explored for their anticoagulant properties, which are crucial for the treatment and prevention of thrombotic disorders.

Factor VIIa (FVIIa) is a serine protease that plays a critical role in the extrinsic pathway of the blood coagulation cascade. nih.gov Its inhibition is an attractive strategy for developing new antithrombotic agents. nih.gov A novel series of N-phenyl-2-(phenyl-amino) acetamide derivatives were designed and synthesized as FVIIa inhibitors. nih.gov In vitro anticoagulant activity, evaluated using the prothrombin time determination method, showed that several of these synthesized compounds demonstrated significant inhibitory anticoagulant activities. nih.gov For instance, compounds designated as 4, 7, 15, 16, and 19 in the study showed prolonged clotting times, indicating their potential as anticoagulant agents for coagulation disorders. nih.gov

Compound from StudyClotting Time (seconds)Reference
Compound 420s nih.gov
Compound 725s nih.gov
Compound 1516s nih.gov
Compound 1625s nih.gov
Compound 1920s nih.gov
Normal Prothrombin Time14±2s nih.gov

Antioxidant Activity

The acetamide nucleus is a structural motif found in numerous compounds that exhibit a wide range of pharmacological effects, including antioxidant activity. nih.gov The search for new antioxidant compounds is driven by their potential to protect biological systems from the detrimental effects of oxidative processes, which are implicated in various diseases. nih.gov The 2-aminophenyl group, in particular, is thought to potentially confer antioxidant or metal-chelating properties to a molecule.

Research has explored the antioxidant potential of various N-phenylacetamide derivatives. A study focused on newly synthesized acetamide derivatives evaluated their in vitro antioxidant capacity by measuring their ability to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical cation and to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophage cell lines. nih.gov This highlights the ongoing effort to identify and characterize acetamide-based compounds with significant antioxidant effects.

Further demonstrating the antioxidant potential of this class, a novel anti-inflammatory agent, N-(2-thiolethyl)-2-(2-[N'-(2,6-dichlorophenyl)amino] phenyl)acetamide, was shown to provide in vivo protection against tissue damage caused by ischemia-reperfusion in rats. nih.gov The protective effects of this compound against lipid peroxidation were attributed to its combined antioxidant and anti-inflammatory properties, suggesting a therapeutic potential in managing post-ischemic injury. nih.gov

In a separate investigation, a thiosemicarbazone-type ligand, N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide (HL), and several of its copper(II) complexes were synthesized and evaluated for their ability to scavenge free radicals. mdpi.com The study found that the ligand itself and most of its copper complexes displayed remarkable antioxidant activity against ABTS radicals, in some cases significantly surpassing the activity of Trolox, a standard antioxidant. mdpi.com

The following table summarizes the antioxidant activity of the ligand (HL) and its copper(II) complexes as reported in the study.

CompoundIC₅₀ (µM) against ABTS•+
HL 10.1 ± 0.9
[Cu(L)CH₃COO] (1) 47.4 ± 1.1
[{Cu(L)Cl}₂]·H₂O (2) 12.1 ± 0.8
[Cu(L)H₂O·DMF]NO₃ (3) 11.1 ± 0.5
[Cu(L)Br] (4) 15.3 ± 0.5
[Cu(L)H₂O]ClO₄ (5) 10.1 ± 0.6
Trolox (Standard) 40.2 ± 1.2
Data sourced from Gulea, A. et al. (2023). mdpi.com

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)

The acetamide scaffold has served as a foundation for the development of potent antiviral agents, particularly those targeting the human immunodeficiency virus type 1 (HIV-1). nih.gov A key enzyme in the HIV-1 life cycle, reverse transcriptase (RT), is a primary target for many approved antiretroviral drugs. kuleuven.be Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, noncompetitively inhibiting its function. kuleuven.be

A significant breakthrough in this area involved a series of alpha-anilinophenylacetamide (α-APA) derivatives, which were identified as potent and highly selective inhibitors of HIV-1 replication. nih.gov One of the lead compounds from this series, R 89439, demonstrated powerful anti-HIV-1 activity, with a 50% inhibitory concentration (IC₅₀) of 13 nM against the virus in MT-4 cells. nih.gov The mechanism of action was confirmed to be the inhibition of HIV-1 reverse transcriptase. Notably, these α-APA derivatives were selective, showing no inhibitory activity against the reverse transcriptase of HIV-2. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds. Research into analogues of a Vif (Viral infectivity factor) inhibitor known as RN18, which has an acetamide-related structure, provided insights into the structural requirements for antiviral activity. nih.gov While the primary target was Vif, the antiviral effects were quantified by measuring reverse transcriptase activity. These studies explored how different substitutions on the phenyl rings and isosteric replacements of the amide linkage affected antiviral potency and specificity, identifying new compounds with improved activity profiles. nih.gov

The table below presents data on the anti-HIV-1 activity of selected acetamide derivatives and related compounds from the literature.

Compound/Derivative ClassCell LineAntiviral Activity (IC₅₀/EC₅₀)Cytotoxicity (CC₅₀)Target/Assay
α-APA derivative R 89439 MT-413 nM>10 µMHIV-1 RT Inhibition
RN18 Analogue (5c) H95.5 µM>100 µMHIV-1 Replication (RT)
RN18 Analogue (5c) MT-452 µM>100 µMHIV-1 Replication (RT)
Benzyl ether analogue (40j) H92.8 µM>100 µMHIV-1 Replication (RT)
Benzyl ether analogue (40j) MT-4>100 µM>100 µMHIV-1 Replication (RT)
Data sourced from Debyser, Z. et al. (1993) nih.gov and Ali, A. et al. (2012). nih.gov

These findings underscore the value of the N-phenylacetamide framework in designing novel and specific inhibitors of HIV-1, particularly targeting the essential reverse transcriptase enzyme.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

The future of N-(2-Aminophenyl)acetamide synthesis lies in the development of more efficient, sustainable, and versatile methodologies. While traditional methods often involve the catalytic hydrogenation of 2-nitroacetanilide or condensation reactions, emerging strategies are poised to offer significant advantages. wikipedia.orgresearchgate.net

One promising avenue is the advancement of catalytic systems. For instance, palladium-catalyzed reactions have already demonstrated the utility of the this compound moiety as a bidentate directing group for the selective ortho-arylation of benzamides. acs.orgnih.govacs.org Future work could focus on developing novel catalysts that enable more complex and regioselective functionalization of the this compound core itself. This could lead to the streamlined synthesis of a diverse library of derivatives.

Furthermore, the exploration of "green" chemistry principles offers significant potential. This includes the investigation of enzymatic synthesis routes, which could offer high selectivity and milder reaction conditions, reducing the environmental impact. nih.govdovepress.com The development of biocatalysts tailored for the amidation of ortho-phenylenediamine derivatives could revolutionize the production of this compound and its analogues.

Advanced Structural and Conformational Studies

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is crucial for rational drug design and the development of new materials. While X-ray crystallography has been employed to elucidate the solid-state structure of some derivatives, there is a need for more comprehensive studies. nih.govnih.govnih.gov

Future research should focus on obtaining high-resolution crystal structures of the parent this compound to serve as a fundamental benchmark. Advanced techniques such as solid-state NMR spectroscopy could provide further insights into the polymorphic forms and packing arrangements of these compounds.

Moreover, detailed conformational analysis in solution using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), will be vital. Understanding the preferred conformations and the rotational barriers around key single bonds will provide critical information for predicting how these molecules interact with biological targets or assemble into larger material structures.

CompoundCrystal SystemSpace GroupKey Structural Feature
N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamideOrthorhombicPca21Non-planar structure with a significant dihedral angle between the phenyl rings. nih.govresearchgate.net
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide--Adopts an angular conformation in the crystal. nih.gov

This table presents examples of structural data available for derivatives of this compound.

Deeper Computational Mechanistic Insights

Computational chemistry provides a powerful tool to complement experimental studies by offering a deeper understanding of reaction mechanisms and molecular properties. Density Functional Theory (DFT) calculations have already been applied to derivatives of this compound to analyze their electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govnih.goviucr.orgnih.gov

Future computational work should aim to provide detailed mechanistic insights into the synthesis of this compound and its derivatives. For example, DFT studies could be used to model the transition states of palladium-catalyzed reactions where it acts as a directing group, helping to optimize reaction conditions and catalyst design. researchgate.net

Furthermore, computational methods can be employed to predict the reactivity and potential metabolic pathways of new derivatives. Understanding the mechanisms of action at a molecular level, through techniques like molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods, will be instrumental in designing molecules with improved biological activity and reduced off-target effects.

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

The this compound scaffold has proven to be a valuable template for the development of bioactive molecules. A significant body of research has focused on the design and synthesis of derivatives with a wide range of therapeutic activities. ijper.orgscholarsresearchlibrary.comresearchgate.net

A key future direction is the design of derivatives with enhanced selectivity for their biological targets. For example, derivatives have been synthesized as inhibitors of Factor VIIa for anticoagulant activity. ijper.org Future work could involve structure-based drug design, using the crystal structure of the target protein to guide the synthesis of more potent and selective inhibitors.

Similarly, in the realm of anticancer research, where this compound derivatives have shown activity against various cancer cell lines, the focus should be on targeting specific signaling pathways or protein-protein interactions that are unique to cancer cells. researchgate.net This approach will be critical in developing next-generation therapeutics with improved efficacy and reduced side effects. The synthesis of novel derivatives targeting HIV-1 reverse transcriptase also represents a promising area for further investigation. scholarsresearchlibrary.com

Investigation of Emerging Biological Activities

The known biological activities of this compound derivatives are diverse, highlighting the versatility of this scaffold. Current research has identified activities including anticoagulant, anticoccidial, and anticancer effects. ijper.orgresearchgate.netasianpubs.org Additionally, some derivatives have shown potential as antioxidant and anti-inflammatory agents. researchgate.netnih.gov

A crucial area for future research is the systematic screening of this compound and a broad library of its derivatives against a wider range of biological targets. This could uncover novel and unexpected therapeutic applications. Emerging areas of interest could include neurodegenerative diseases, metabolic disorders, and infectious diseases.

Furthermore, investigating the biological activities of nitrosylated and nitrated derivatives could open up new avenues for research, particularly in understanding their roles in cellular signaling and pathophysiology. mdpi.com

Biological ActivityTarget/Model SystemReference
AnticoagulantFactor VIIa ijper.org
AnticoccidialEimeria tenella asianpubs.org
AnticancerMelanoma, Pancreatic Cancer, CML cell lines researchgate.net
HIV-1 Reverse Transcriptase Inhibition- scholarsresearchlibrary.com
AntioxidantABTS radical scavenging researchgate.netnih.gov
Anti-inflammatoryROS and NO production in macrophages researchgate.netnih.gov

This table summarizes some of the reported biological activities of this compound derivatives.

Development of this compound-based Materials for Specific Applications

The potential of this compound extends beyond medicinal chemistry into the realm of materials science. The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl oxygen) makes this molecule an excellent building block for the construction of supramolecular assemblies and functional materials.

Future research could explore the incorporation of this compound into polymer backbones to create novel materials with tailored properties. For example, its ability to coordinate with metal ions could be exploited to develop new catalysts or sensor materials. The aromatic rings also provide a platform for creating materials with interesting electronic and optical properties.

Another potential application is in the development of functional dyes and pigments. The core structure of this compound is related to compounds used in the dye industry, and modification of the aromatic rings could lead to the creation of novel colorants with enhanced stability and performance. wikipedia.orgsigmaaldrich.com The development of this compound-based materials for applications such as organic light-emitting diodes (OLEDs) or as components in drug delivery systems represents an exciting and largely unexplored frontier.

Q & A

Q. What are the standard synthetic routes for N-(2-Aminophenyl)acetamide and its derivatives?

this compound derivatives are typically synthesized via condensation reactions. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide (Compound 27) is synthesized by reacting ethyl 2-(2-isopropylphenoxy)acetate with 1,2-diaminobenzene in dry dichloromethane (DCM), using TBTU as a coupling agent and lutidine as a base at room temperature . Key steps include solvent selection, coupling agent efficiency, and purification via column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC).

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • X-ray crystallography : Programs like SHELX (e.g., SHELXL for refinement) resolve crystal structures and validate bond geometries .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton/carbon environments, while FTIR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry : Determines molecular weight and fragmentation patterns.

Q. How is the pharmacological potential of this compound evaluated?

In vitro assays (e.g., cytotoxicity against cancer cell lines) and molecular docking studies are standard. For instance, Sharma et al. (2018) docked N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide into kinase binding pockets to predict anticancer activity . Dose-response curves and IC₅₀ values quantify efficacy, while comparative analysis with control compounds validates specificity.

Advanced Research Questions

Q. How does this compound act as a directing group in Pd-catalyzed C–H activation?

In Pd-catalyzed ortho-arylation, this compound (APA) acts as a bidentate directing group, coordinating Pd(II) to the amine and amide moieties. This facilitates selective C–H bond cleavage at the ortho position of benzamides. Mn(OAc)₂ serves as a co-oxidant, avoiding silver-based systems. The reaction tolerates aryl/heteroaryl iodides, enabling synthesis of biaryl amides (e.g., urolithin derivatives) with moderate-to-good yields .

Q. What computational strategies optimize this compound derivatives for drug design?

  • Molecular docking : Screens derivatives against target proteins (e.g., kinases) to predict binding affinities .
  • DFT calculations : Analyzes frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential (MESP) to assess reactivity .
  • Retrosynthesis tools : Platforms like Synthia propose feasible synthetic pathways for novel derivatives .

Q. How is surface-enhanced Raman spectroscopy (SERS) applied to study this compound in antibiotic resistance?

Ag nanoparticles (AgNPs) functionalized with this compound derivatives act as plasmonic antennas. The SERS reporter 2,2'-disulfanylbis(this compound) detects nitric oxide (NO) released by antibiotic-stressed bacteria. NO cleaves disulfide bonds, generating benzotriazole and carboxyl groups, which shift SERS signals. This enables real-time, label-free monitoring of bacterial resistance .

Q. How do researchers resolve contradictions in crystallographic and spectroscopic data for acetamide derivatives?

  • Multi-technique validation : Cross-check X-ray data (SHELXL-refined structures) with NMR/FTIR to confirm bond lengths and functional groups .
  • Thermodynamic analysis : Compare experimental (e.g., DSC for melting points) and computational (e.g., Gaussian-derived thermochemistry) data .
  • Purity assessment : Use HPLC to rule out impurities causing spectral discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.